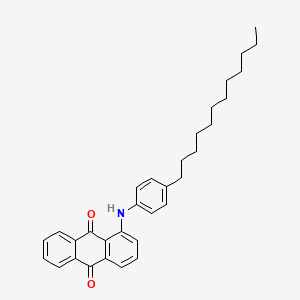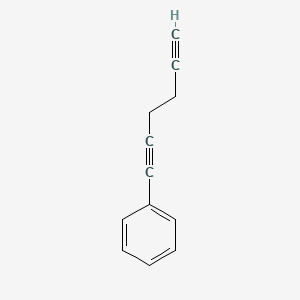
Hexa-1,5-diynyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,5-diynyl-benzene is an organic compound with the molecular formula C12H10. It is characterized by a benzene ring substituted with two ethynyl groups at the 1 and 5 positions. This compound is notable for its extended conjugation and unique electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-1,5-diynyl-benzene can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of 1,5-diiodobenzene with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods: The scalability of the Sonogashira coupling reaction makes it a viable option for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Hexa-1,5-diynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Hexa-1,5-diynyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers with extended conjugation.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Mechanism of Action
The mechanism by which hexa-1,5-diynyl-benzene exerts its effects is primarily related to its electronic structure. The extended conjugation allows for efficient electron delocalization, which can interact with various molecular targets and pathways. This property is particularly useful in the design of materials for electronic and optoelectronic applications .
Comparison with Similar Compounds
Hexa-1,5-diynyl-benzene can be compared with other similar compounds, such as:
Hexa-3-en-1,5-diynyl-benzene: This compound has a similar structure but with additional double bonds, leading to different electronic properties.
1,4-Diethynylbenzene: This compound has ethynyl groups at the 1 and 4 positions, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of extended conjugation and specific substitution pattern on the benzene ring distinguishes it from other similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
37124-88-2 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
hexa-1,5-diynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4H2 |
InChI Key |
VAMBVMMFRGBSCD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


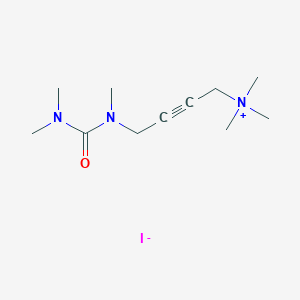
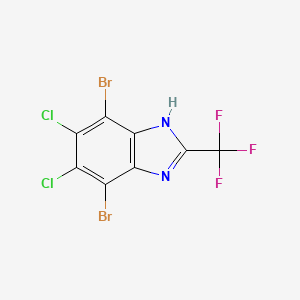
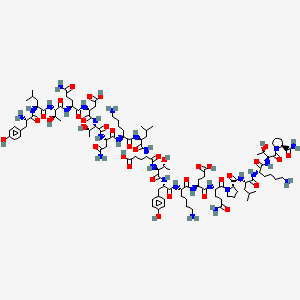
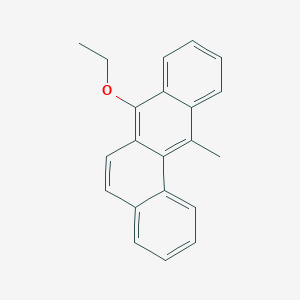
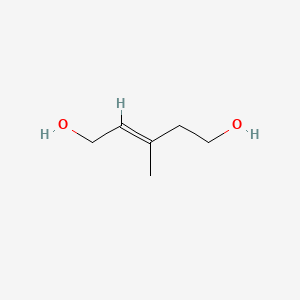
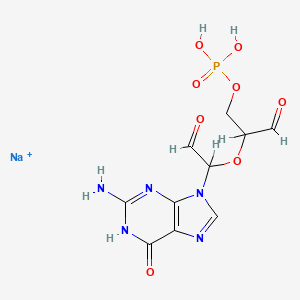
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
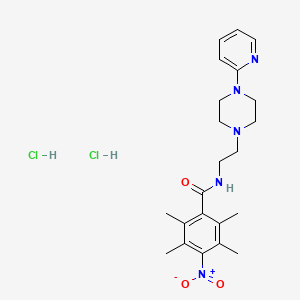
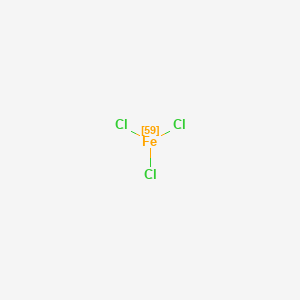
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
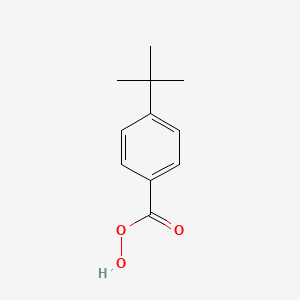
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
